molecular formula C26H18BrNO4 B15107465 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate

Cat. No.: B15107465
M. Wt: 488.3 g/mol
InChI Key: GPQRMEZRPZGMKP-YDZHTSKRSA-N
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Description

This compound is a synthetic benzofuran derivative featuring a conjugated indole-methylidene moiety and a 2-bromobenzoate ester group. Its structural complexity arises from the fusion of a benzofuran core (with a 7-methyl substituent and 3-oxo-2,3-dihydro configuration) and a 1-methylindole group linked via an α,β-unsaturated ketone (E-configuration).

Properties

Molecular Formula

C26H18BrNO4

Molecular Weight

488.3 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-bromobenzoate

InChI

InChI=1S/C26H18BrNO4/c1-15-22(32-26(30)18-8-3-5-9-20(18)27)12-11-19-24(29)23(31-25(15)19)13-16-14-28(2)21-10-6-4-7-17(16)21/h3-14H,1-2H3/b23-13+

InChI Key

GPQRMEZRPZGMKP-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C5=CC=CC=C5Br

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C5=CC=CC=C5Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the indole moiety through a condensation reaction. The final step involves esterification with 2-bromobenzoic acid under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the benzofuran and benzoate groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific enzymes or signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Reported) Reference
(2E)-Target Compound Benzofuran + Indole 2-Bromobenzoate, 7-methyl Hypothesized kinase inhibition N/A
Zygocaperoside (from Z. fabago) Triterpenoid saponin Sugar moieties, hydroxyl groups Anticancer, anti-inflammatory
Isorhamnetin-3-O-glycoside Flavonoid glycoside O-glycoside, methoxy groups Antioxidant, hepatoprotective
2-Benzoylbenzofuran derivatives Benzofuran + Aryl ester Varied halogenation (e.g., Cl, F) Antimicrobial, antifungal
Indole-3-carbaldehyde derivatives Indole + α,β-unsaturated Methyl, halogen substituents Antiproliferative (cancer cells)

Key Findings :

Structural Uniqueness: The target compound combines benzofuran and indole scaffolds, unlike Zygocaperoside (triterpenoid) or Isorhamnetin glycosides (flavonoid). This hybrid structure may enable dual-target interactions, a feature absent in simpler analogs .

Spectroscopic Differentiation: 1H-NMR: The indole methyl group (δ ~3.8 ppm) and benzofuran methyl (δ ~2.4 ppm) align with Zygocaperoside’s methyl signals (δ 2.3–3.7 ppm), but the α,β-unsaturated ketone (δ ~7.5–8.0 ppm) is unique . 13C-NMR: The bromobenzoate carbonyl (δ ~165 ppm) contrasts sharply with non-halogenated esters (δ ~160–162 ppm) .

Biological Activity: While Zygocaperoside and Isorhamnetin glycosides exhibit well-documented anticancer and antioxidant effects, the target compound’s brominated ester may confer enhanced cytotoxicity or stability in physiological environments.

Biological Activity

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate is an organic compound notable for its complex structure and potential biological activities. It combines a benzofuran moiety with indole derivatives and a bromobenzoate group, suggesting a diverse range of biological interactions and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC26H18BrNO4
Molecular Weight488.3 g/mol
CAS Number929511-49-9
StructureChemical Structure

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential as an antimicrobial agent, anti-cancer drug, and other therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have shown significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µM)
Benzofuran derivativesS. aureus20–40
Indole derivativesE. coli40–70

These findings suggest that the compound may possess similar or enhanced activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The unique structural features of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have made it a candidate for cancer research. Compounds with similar frameworks have demonstrated cytotoxic effects in various cancer cell lines, indicating the potential for this compound to inhibit tumor growth.

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells can lead to apoptosis, particularly in cancer cells.

Case Studies

Case Study 1: Antimicrobial Screening

A study evaluated the antibacterial activity of various benzofuran derivatives, including those structurally related to (2E)-7-methyl compounds. Results indicated potent activity against MRSA and other resistant strains, suggesting that modifications to the benzofuran structure can enhance efficacy.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via ROS accumulation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of structurally similar benzofuran derivatives (e.g., Z-isomers) involves multi-step reactions, including condensation, esterification, and cyclization. Key parameters include:

  • Temperature : 80–120°C for condensation steps to ensure proper imine or enamine formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yields in cyclization reactions . Methodological validation via TLC and HPLC is critical for monitoring reaction progress .

Q. How can spectroscopic techniques be used to confirm the molecular structure?

Structural characterization requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks, particularly for the indole and benzofuran moieties .
  • IR spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm1^{-1}) and aromatic (C-H, ~3000 cm1^{-1}) functional groups .
  • X-ray crystallography : Definitive proof of stereochemistry (e.g., E/Z configuration) and molecular packing .

Q. What methods are recommended for assessing purity and stability?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; mobile phases often combine acetonitrile and water (70:30 v/v) .
  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks to evaluate degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Cross-validation : Replicate assays using standardized protocols (e.g., fixed cell lines or enzyme concentrations) .
  • HPLC-MS profiling : Correlate bioactivity with specific stereoisomers or degradation products .
  • Dose-response curves : Assess whether activity differences are concentration-dependent .

Q. What computational tools are effective for predicting biological target interactions?

  • Molecular docking : Software like AutoDock Vina can model binding affinities to receptors (e.g., kinases or GPCRs), prioritizing residues near the bromobenzoate group for mutagenesis studies .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., the 3-oxo group’s nucleophilicity) .
  • Molecular dynamics simulations : Analyze conformational stability in lipid bilayers or aqueous environments .

Q. How can experimental designs address limitations in organic compound degradation during analysis?

  • Sample stabilization : Continuous cooling (4°C) during prolonged experiments minimizes thermal degradation of labile groups (e.g., enol-keto tautomers) .
  • Inert atmospheres : Use argon or nitrogen to prevent oxidation of the indole or benzofuran rings .
  • Real-time monitoring : Employ inline spectroscopic probes (e.g., Raman) to detect degradation intermediates .

Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization), reducing side-product formation .
  • Chiral auxiliaries : Temporarily fix stereochemistry during critical steps (e.g., benzylidene formation) .
  • Design of Experiments (DoE) : Statistically optimize variables like solvent polarity and catalyst loading .

Methodological Challenges and Solutions

Q. How to address low reproducibility in bioactivity assays?

  • Standardized impurity thresholds : Ensure ≤98% purity via preparative HPLC before testing .
  • Positive controls : Include reference compounds (e.g., kinase inhibitors) to validate assay conditions .
  • Batch-to-batch consistency : Use 1^1H NMR to confirm identical spectral profiles across synthetic batches .

Q. What analytical approaches distinguish degradation products from synthetic intermediates?

  • LC-HRMS : High-resolution mass spectrometry identifies exact masses of degradation byproducts (e.g., hydrolyzed esters or oxidized indoles) .
  • Isotopic labeling : Track degradation pathways using 13^{13}C-labeled analogs at the benzofuran carbonyl position .

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